2,3,6-Trimethylaniline

Descripción general

Descripción

2,3,6-Trimethylaniline is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

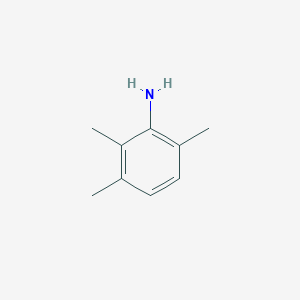

2,3,6-Trimethylaniline is an aromatic amine with the chemical formula C₉H₁₃N. It is structurally characterized by three methyl groups attached to the aniline ring, influencing its biological activity and toxicity. This compound has garnered attention in various fields, including toxicology and pharmacology, due to its potential carcinogenic effects and its role as a precursor in chemical synthesis.

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS Number : 11958947

Carcinogenicity

This compound has been studied for its carcinogenic potential. Animal bioassays have shown that it induces tumors in both male and female rodents. Notably:

- In a study involving male CD-1 mice, the incidence of hepatomas was significantly higher in groups fed high doses of this compound compared to controls (p<0.025) .

- Similar findings were reported in male rats, where increased incidences of liver neoplasms and other tumors were observed after prolonged exposure .

Genotoxicity

The genotoxic effects of this compound have been documented in various studies:

- It was found to be weakly mutagenic in Salmonella typhimurium and mutagenic in Drosophila melanogaster .

- The formation of N-hydroxylated metabolites is considered a critical step in its activation mechanism for carcinogenicity .

The biological activity of this compound is largely attributed to its ability to form reactive metabolites that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to mutations and subsequent tumor development.

Study 1: Mouse Feeding Studies

- Duration : 18 months

- Subjects : Male and female Albino CD-1 mice

- Dosage : 500 mg/kg (low-dose) and 1,000 mg/kg (high-dose)

- Findings : Significant incidences of hepatomas were observed in both male (7/99) and female (12/16) high-dose groups compared to controls .

Study 2: Rat Feeding Studies

- Duration : 18 months

- Subjects : Male CD rats

- Dosage : 250 mg/kg (low-dose) and 500 mg/kg (high-dose)

- Findings : Increased liver tumors (8/21) in high-dose rats compared to matched controls .

Toxicological Data

| Endpoint | Result |

|---|---|

| Acute Toxicity (oral) | LD50 > 2000 mg/kg |

| Skin Irritation | Mild irritant |

| Eye Irritation | Moderate irritant |

| Carcinogenicity | Positive in rodent studies |

| Genotoxicity | Weakly mutagenic |

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Dye Manufacturing | Used as a precursor for various dyes, including Acid Blue 129, which is utilized in histochemistry studies. |

| Coordination Chemistry | Serves as a building block for bulky ligands and is involved in synthesizing N-heterocyclic carbenes (NHCs) used in catalysts. |

| Organic Synthesis | Participates in condensation reactions to form complex organic compounds such as glyoxal-bis(mesitylimine). |

| Catalyst Preparation | Important for the preparation of Grubbs' catalyst, which is widely used in olefin metathesis reactions. |

Detailed Case Studies

-

Dye Production

- Case Study : The synthesis of Acid Blue 129 involves using 2,3,6-trimethylaniline as a key intermediate. This dye has applications in biological staining and histological studies due to its ability to bind to specific cellular components.

- Methodology : The production process typically involves diazotization followed by coupling reactions with phenolic compounds.

-

Coordination Chemistry

- Case Study : The formation of glyoxal-bis(mesitylimine) showcases the utility of this compound in creating diimine ligands. These ligands are pivotal in developing catalysts that facilitate various chemical reactions.

- Methodology : The reaction between this compound and glyoxal under acidic conditions leads to the formation of stable diimine compounds that serve as precursors for NHCs.

-

Toxicological Studies

- Various studies have indicated potential carcinogenic effects associated with this compound when subjected to prolonged exposure in animal models. For instance, feeding studies on rats and mice have shown increased incidences of liver tumors and other neoplasms . Such findings underscore the importance of handling this compound with care in laboratory settings.

Safety Considerations

This compound is classified under hazardous materials due to its toxicological properties. It exhibits moderate toxicity upon oral ingestion and skin contact. Proper safety protocols must be adhered to when handling this compound to minimize exposure risks.

Propiedades

IUPAC Name |

2,3,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMPFSKGDPKPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474750 | |

| Record name | 2,3,6-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-21-1 | |

| Record name | 2,3,6-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.